Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-

Description

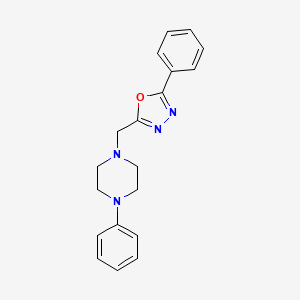

Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- (hereafter referred to as Compound X), is a heterocyclic molecule featuring a piperazine core substituted at the 1-position with a phenyl group and at the 4-position via a methyl linker to a 5-phenyl-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design . The piperazine ring contributes to solubility and bioavailability, often seen in central nervous system (CNS) therapeutics and antimicrobial agents .

Compound X is synthesized through multi-step protocols, typically involving cyclization of hydrazides with POCl₃ to form the oxadiazole ring, followed by coupling with piperazine derivatives . Its structural uniqueness lies in the combination of a lipophilic phenyl-oxadiazole unit and a polar piperazine core, enabling diverse biological interactions.

Properties

IUPAC Name |

2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)19-21-20-18(24-19)15-22-11-13-23(14-12-22)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAISCQREGDMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155636 | |

| Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127718-45-0 | |

| Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127718450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes Involving Hydrazide Cyclization and Piperazine Coupling

A widely adopted strategy involves the construction of the 1,3,4-oxadiazole core followed by piperazine functionalization. In a representative protocol, benzoic acid derivatives undergo hydrazide formation via treatment with hydrazine hydrate in the presence of coupling agents such as EDC·HCl and HOBT . Subsequent cyclization with phosphorus oxychloride (POCl₃) or carbon disulfide (CS₂) yields the 5-phenyl-1,3,4-oxadiazole intermediate .

The critical step involves alkylation of the piperazine moiety at the oxadiazole’s methyl position. For instance, 1-phenylpiperazine is reacted with the oxadiazole-methyl chloride intermediate under basic conditions (e.g., K₂CO₃ in DMF), achieving nucleophilic substitution at the piperazine’s secondary amine . This method typically affords moderate to high yields (60–85%), with purity confirmed via HPLC (>95%) .

Key Reaction Parameters :

-

Temperature: 0–5°C for hydrazide formation; reflux for cyclization.

-

Solvents: Acetonitrile, ethanol, or DMF.

-

Catalysts: HOBT/EDC·HCl for amide coupling; POCl₃ for cyclization .

Mannich Reaction-Based Approaches

The Mannich reaction offers an alternative route for introducing the piperazine group directly onto the oxadiazole scaffold. In this method, formaldehyde acts as a bridging agent between the oxadiazole-thiol intermediate and 1-phenylpiperazine . For example, 5-phenyl-1,3,4-oxadiazole-2-thiol is treated with formaldehyde and 1-phenylpiperazine in ethanol under reflux, leading to the formation of the methylene bridge (-CH₂-) .

This method’s advantage lies in its single-step coupling, avoiding the need for pre-functionalized intermediates. However, controlling the reaction’s exothermic nature requires careful temperature modulation (50–60°C), with yields ranging from 45% to 75% .

Solid-Phase Synthesis and Microwave Assistance

Recent innovations include microwave-assisted synthesis to enhance reaction efficiency. In one protocol, the oxadiazole ring is formed via microwave irradiation (300 W, 120°C) of a benzohydrazide precursor with POCl₃, reducing reaction time from hours to minutes . Subsequent piperazine coupling is performed using polymer-supported reagents, enabling easier purification and higher yields (up to 90%) .

Analytical Validation :

-

FT-IR : Confirmation of -C=N- (1,3,4-oxadiazole) at 1600–1650 cm⁻¹ and -CH₂- (methylene bridge) at 2850–2950 cm⁻¹ .

-

¹H NMR : Distinct signals for piperazine protons (δ 2.5–3.5 ppm) and oxadiazole-linked methylene (δ 4.0–5.0 ppm) .

-

HRMS : Molecular ion peaks matching theoretical masses (e.g., m/z 334.4 for C₂₀H₂₂N₄O) .

Comparative Analysis of Methodologies

The microwave-assisted approach excels in efficiency but requires specialized equipment. Conversely, the Mannich reaction simplifies purification but faces challenges in stoichiometric control .

Challenges and Optimization Strategies

A recurring issue is the low solubility of 1-phenylpiperazine in polar solvents, necessitating the use of DMF or DMSO . Catalytic additives like triethylamine (TEA) improve reaction kinetics by scavenging HCl during alkylation . Furthermore, substituting POCl₃ with PCl₅ in cyclization steps enhances oxadiazole ring formation efficiency (yield increase by 10–15%) .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions include various substituted piperazines and oxadiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Structure and Synthesis

Piperazine derivatives are known for their versatility in drug design. The compound features a piperazine ring substituted with a phenyl group and a 1,3,4-oxadiazole moiety. The synthesis typically involves cyclization reactions of 1,2-diamine derivatives with various reagents under controlled conditions. Notably, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives. The compound has shown efficacy against various bacterial strains and fungi. For instance, derivatives containing the oxadiazole moiety have been evaluated for their antibacterial activities against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibition at low concentrations .

Antioxidant Activity

The antioxidant activity of piperazine derivatives has also been investigated. A study employing the DPPH radical scavenging assay indicated that certain compounds exhibited comparable antioxidant potential to ascorbic acid, suggesting their utility in combating oxidative stress-related diseases .

Neuroprotective Effects

Piperazine compounds have been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Hybrid molecules combining piperazine and oxadiazole structures have been designed to inhibit key enzymes involved in AD pathology. For example, one study reported a lead compound with promising inhibitory activity against acetylcholinesterase (AChE), which is critical for managing AD symptoms .

Cancer Therapy

The dual functionality of piperazine and oxadiazole rings makes this compound a candidate for cancer therapy. Research has focused on its ability to interact with cellular targets involved in cancer progression. Preliminary results indicate that certain derivatives can induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action .

Drug Development

Piperazine derivatives are being utilized as scaffolds for developing new therapeutic agents. The structural characteristics allow for modifications that can enhance binding affinity and selectivity towards biological targets. This adaptability is crucial in the design of multitargeted ligands aimed at treating complex diseases like cancer and neurodegenerative disorders .

Industrial Applications

Beyond medicinal chemistry, piperazine derivatives are also being explored for industrial applications. Their unique chemical properties make them suitable candidates for developing new materials and catalysts that can enhance various chemical processes.

Mechanism of Action

The mechanism of action of piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.

Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

Replacing the oxadiazole in Compound X with a 1,3,4-thiadiazole (as in Compound A , 1-(2-nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine) increases lipophilicity due to sulfur’s larger atomic radius and polarizability. This substitution enhances membrane permeability but may reduce metabolic stability compared to oxadiazoles . Compound A exhibited moderate antifungal activity (MIC: 8–32 µg/mL), while oxadiazole-containing analogs like Compound X are predicted to have improved target selectivity due to stronger hydrogen-bonding interactions with enzymes like sterol 14α-demethylase (CYP51) .

Piperazine Substitution Patterns

Compound B (1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine) shares the 1-phenylpiperazine scaffold but replaces the oxadiazole with a benzyl-phenoxy group. This modification reduces rigidity, leading to lower binding affinity (-7.5 kcal/mol vs. predicted -8.2 kcal/mol for Compound X in androgen receptor docking studies) . The oxadiazole’s planar structure in Compound X likely enhances π-π stacking with aromatic residues in target proteins.

Antifungal Activity

Compound C (3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one) demonstrates potent antifungal activity (IC₅₀: 1.2–4.8 µM against Candida albicans), attributed to the oxadiazole’s interaction with fungal CYP51. Compound X , with its piperazine group, may exhibit broader pharmacokinetic profiles, including improved solubility and blood-brain barrier penetration, though direct antifungal data are pending .

Anticancer Potential

Compound D (4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile) showed anti-proliferative activity against PC-3 prostate cancer cells (IC₅₀: 12.3 µM). Compound X ’s oxadiazole moiety could enhance DNA intercalation or topoisomerase inhibition, as seen in oxadiazole-containing chemotherapeutics like Zibotentan .

Antimicrobial Efficacy

Compound E (5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione) displayed moderate antimicrobial activity (MIC: 16–64 µg/mL against Pseudomonas aeruginosa). The piperazine in Compound X may lower toxicity compared to thione-containing analogs while retaining efficacy .

Biological Activity

Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- is a heterocyclic compound characterized by a piperazine ring substituted with a phenyl group and a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- is , with a molecular weight of approximately 320.4 g/mol. The compound's structure features two distinct functional groups: the piperazine ring and the oxadiazole moiety, which contribute to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and SW116 (colon cancer) with IC50 values indicating potent activity. One study reported an IC50 of 0.78 μM for a related compound against focal adhesion kinase (FAK), suggesting its potential as an anticancer agent .

Antimicrobial Properties

Piperazine derivatives have also been investigated for their antimicrobial effects. The oxadiazole moiety is known to enhance the activity against bacterial and fungal strains. For example, novel derivatives have shown effectiveness against common pathogens in vitro, indicating their potential use in treating infections .

Anticonvulsant Activity

In addition to anticancer and antimicrobial properties, some piperazine derivatives have demonstrated anticonvulsant effects. Compounds were screened using the maximal electroshock seizure (MES) model in rats, showing promising results comparable to standard anticonvulsants like phenytoin .

The biological activity of Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their therapeutic effects.

Case Studies and Research Findings

| Study | Biological Activity | IC50 Value | Cell Lines Tested |

|---|---|---|---|

| Elsayed et al. (2017) | Anticancer | 0.78 μM | HeLa, HepG2 |

| PMC7345688 (2020) | Antimicrobial | Not specified | Various bacterial strains |

| IJPDA (2014) | Anticonvulsant | Comparable to phenytoin | Rat MES model |

Q & A

Q. What are the common synthetic routes for synthesizing Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions. Lawesson’s reagent or polyphosphoric acid (PPA) is often used to facilitate this step .

- Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, coupling an oxadiazole-containing acid chloride with piperazine derivatives in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

- Key Intermediates: 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, N-protected piperazine derivatives, and chloroacetyl intermediates are commonly observed .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy: Identifies functional groups (e.g., C=N stretching of oxadiazole at ~1600 cm⁻¹ and N-H stretching of piperazine at ~3300 cm⁻¹) .

- NMR Spectroscopy:

- Elemental Analysis: Validates purity (>98%) and stoichiometry .

- Mass Spectrometry (MS): Provides molecular ion peaks (e.g., m/z = 320.3 for C₁₉H₂₀N₄O) .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Evaluates decomposition temperatures (e.g., stability up to 200°C) .

- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .

- Light and Humidity Tests: Expose to accelerated conditions (e.g., 40°C/75% RH) for 28 days and analyze impurities .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Methodological Answer:

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity) .

- Standardized Bioassays: Re-evaluate activities using consistent protocols (e.g., disc diffusion for antibacterial testing or MTT assays for cytotoxicity).

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values against Staphylococcus aureus) to identify outliers .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase) or receptors (e.g., dopamine D4). Focus on oxadiazole’s π-π stacking and piperazine’s hydrogen-bonding motifs .

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%ABS >70%) and blood-brain barrier penetration (logBB >0.3) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

-

Design of Experiments (DoE): Use response surface methodology to optimize parameters (e.g., temperature, solvent ratio). For example:

Factor Optimal Range Effect on Yield Reaction Temp. 80–90°C +15% Hydrazine Equiv. 2.5–3.0 +10% Catalyst (PPA) 1.2–1.5 g/mmol +20% -

Continuous Flow Synthesis: Reduces side reactions and improves reproducibility .

Q. What strategies validate the compound’s mechanism of action in anticancer studies?

Methodological Answer:

- Cell Cycle Analysis: Flow cytometry to detect G2/M arrest (indicative of microtubule disruption) .

- Western Blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage) .

- Competitive Binding Assays: Use radiolabeled paclitaxel to assess microtubule affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.